2-(Chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-(Chloromethyl)pyridine derivatives has been explored through various methodologies. One approach involves using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridineN-oxide under mild reaction conditions to synthesize 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine with good yield. The structure confirmation was achieved through 1H NMR and IR spectroscopy (Xia Liang, 2007). Another method for synthesizing 1-methyl-2-pyridones from 2-chloromethylpyridines involves a sequence of reactions starting with 2-picolines, highlighting the compound's versatility in chemical synthesis (Eizo Matsumura et al., 1970).
Molecular Structure Analysis
The molecular structure and geometry of 2-(Chloromethyl)pyridine derivatives have been extensively studied. For instance, the synthesis of palladium(II) complexes with 2,6-bis((phenylseleno)methyl)pyridine has revealed insights into the molecular geometry and noncovalent interactions influencing the crystal structure, showcasing the compound's structural diversity (D. Das et al., 2009).
Chemical Reactions and Properties
2-(Chloromethyl)pyridine undergoes a range of chemical reactions, forming various complexes and derivatives. The interaction with PhSe− leading to palladium and platinum complexes underlines the compound's reactivity towards different metal ions and its potential in catalysis and material science applications (Abu Khalid & A. Singh, 1997).
Scientific Research Applications
Electrical Conductivity Studies
2-(Chloromethyl)pyridine has been used in the study of electrical conductivity, particularly in the context of TCNQ complexes. Bruce and Herson (1967) explored the electrical resistivities of salts derived from the chloromethyl groups of 2,2′-dichlorodiethyl ether and poly(epichlorhydrin) quaternized with pyridine and then converted into simple and complex salts with TCNQ (Bruce & Herson, 1967).
Synthesis of Novel Compounds
2-(Chloromethyl)pyridine is a critical component in synthesizing various novel chemical compounds. For instance, Liang (2007) demonstrated its use in the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using a POCl3/CH2Cl2/Et3N system under mild reaction conditions (Liang, 2007).
Catalysis and Reaction Studies
This chemical is also instrumental in studying catalysis and chemical reactions. For example, Prakash et al. (2012) used 2-(chloromethyl)pyridine in the synthesis of half-sandwich complexes with high catalytic activity for transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).
Photolytic and Photocatalytic Degradation Studies
Stapleton et al. (2010) researched the kinetics and mechanisms of photolytic and TiO2-photocatalytic degradation of substituted pyridines, including 2-(Chloromethyl)pyridine, in aqueous solutions. Their study highlights the importance of such compounds in understanding environmental remediation processes (Stapleton et al., 2010).
Electrocatalysis
Ji et al. (2001) investigated the electrocatalytic properties of 2-(Chloromethyl)pyridine, particularly its reduction at carbon cathodes in acetonitrile. Their research contributes to the understanding of electrochemical processes in organic chemistry (Ji et al., 2001).
Green Chemistry Applications
Gilbile et al. (2017) focused on the green chemistry aspects of 2-(Chloromethyl)pyridine, specifically in the synthesis of 2-Chloromethyl-3-Methyl-4-(Methylsulfonyl)Pyridine, demonstrating its role in environmentally friendly chemical processes (Gilbile et al., 2017).
Coordination Chemistry
Halcrow (2005) explored the coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands, including derivatives of 2-(Chloromethyl)pyridine. This study has implications for developing new materials and catalysts (Halcrow, 2005).
Safety And Hazards
2-(Chloromethyl)pyridine is an analogue of nitrogen mustards, and has been investigated for its mutagenicity . It is advised to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided . It should not be ingested or inhaled .
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
properties
IUPAC Name |
2-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWIMFZLESWFIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Record name | 2-Chloromethylpyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2-Chloromethylpyridine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-47-3 (hydrochloride) | |
Record name | 2-Chloromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2043824 | |
Record name | 2-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)pyridine | |
CAS RN |
4377-33-7 | |
Record name | Picolyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloromethylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLOROMETHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YW2EH117 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.